
2-Chloroquinoline-4-carboxylic acid
Overview
Description
2-Chloroquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It is a chlorinated derivative of quinoline, featuring a carboxylic acid group at the 4-position and a chlorine atom at the 2-position
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2-Chloroquinoline-4-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-Chloroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Chloroquinoline
2,6-Dichloroquinoline
2-Chloroquinoline-4-ol
Quinoline-4-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-Chloroquinoline-4-carboxylic acid (CQC) is a compound that has garnered significant attention in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CQC, supported by experimental data, case studies, and relevant research findings.
- Chemical Formula : C₁₀H₆ClNO₂
- Molecular Weight : 201.61 g/mol
- CAS Number : 5467-57-2
Biological Activities
CQC exhibits a range of biological properties, making it a valuable compound in various fields of research:
-
Antimicrobial Activity
- CQC has been evaluated for its antibacterial properties against various bacterial strains. In one study, novel compounds derived from CQC were synthesized and tested against multidrug-resistant bacteria, showing promising antibacterial activity, particularly against E. coli .
- A molecular docking study indicated that CQC derivatives interact effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Antitubercular Activity
- Antioxidant Properties
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities of this compound
Case Studies
- Antibacterial Screening
- Antitubercular Evaluation
- Molecular Modeling Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 100°C for 4 hours. This method achieves chlorination at the 2-position with high specificity . Alternative routes include mechanochemical methods, which reduce solvent use and improve reaction rates . Yield discrepancies (e.g., 87% vs. lower yields in other protocols) may arise from variations in reagent purity, temperature control, or post-reaction purification techniques .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns and aromatic proton environments.
- FT-IR : To identify carboxylic acid (-COOH) and chlorinated quinoline functional groups.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve crystallographic parameters and confirm regiochemistry .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Store at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance selectivity in derivatives of this compound?
- Temperature : Higher temperatures (e.g., 100°C) favor chlorination but may promote side reactions like over-oxidation.
- Catalysts : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Solvent Systems : Toluene/ethanol mixtures (1:1) enhance solubility of boronic acid coupling partners, reducing byproduct formation .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
Discrepancies in enzyme inhibition or cytotoxicity data may stem from:
- Purity Issues : Impurities >95% can skew assays; use HPLC or LC-MS for validation .
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) may alter ligand-protein interactions .
- Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. chloro groups) significantly impact binding affinity .
Q. What are the emerging applications of this compound in drug discovery and materials science?
- Drug Discovery : The compound serves as a scaffold for designing kinase inhibitors (e.g., targeting EGFR or VEGFR) due to its planar aromatic structure and ability to form hydrogen bonds via the carboxylic acid group .
- Materials Science : Functionalization with electron-withdrawing groups (e.g., -Cl) enhances electronic properties for optoelectronic materials .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., chlorination or coupling) to predict transition states and energy barriers.
- Molecular Docking : Screens potential biological targets by simulating ligand-receptor interactions .
Q. Methodological Notes
- Synthesis Optimization : Always monitor reactions via TLC or LC-MS to track intermediate formation .
- Data Reproducibility : Document solvent batch numbers and ambient humidity, as moisture-sensitive reagents (e.g., POCl₃) require anhydrous conditions .
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions .
Properties
IUPAC Name |
2-chloroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCOMYUODLTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282368 | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5467-57-2 | |
Record name | 2-Chloro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25654 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5467-57-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.